molecular formula C11H15BrN2O3S B14917235 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide

Cat. No.: B14917235
M. Wt: 335.22 g/mol
InChI Key: SFXSHGRHRPBGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromophenyl group attached to a sulfonamide moiety, which is further connected to a dimethylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-dimethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonamide moiety can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. These reactions are usually performed in acidic or basic aqueous solutions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Products include amines or thiols.

Scientific Research Applications

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its sulfonamide moiety is known to exhibit various pharmacological activities, making it a candidate for further medicinal chemistry studies.

    Industry: It is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the design of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the sulfonamide and dimethylpropanamide groups.

    N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Contains a bromophenyl group but differs in the presence of a thiophene ring and imine functionality.

    (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a bromophenyl group but differs in the presence of a pyrazole ring and hydroxyprop-2-en-1-one functionality.

Uniqueness

2-((4-Bromophenyl)sulfonamido)-N,N-dimethylpropanamide is unique due to its combination of a bromophenyl group, sulfonamide moiety, and dimethylpropanamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N,N-dimethylpropanamide

InChI

InChI=1S/C11H15BrN2O3S/c1-8(11(15)14(2)3)13-18(16,17)10-6-4-9(12)5-7-10/h4-8,13H,1-3H3

InChI Key

SFXSHGRHRPBGMV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)NS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.